
6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide or nucleophiles such as amines and thiols can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its use in developing anti-inflammatory and anticancer agents.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or modulate receptors by binding to their active sites. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrimidine ring contributes to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
4-Fluorophenyl-2-methylpyrimidine: Lacks the carboxylic acid group, affecting its reactivity and applications.
6-(4-Chlorophenyl)-2-methylpyrimidine-4-carboxylic acid: Substitution of fluorine with chlorine alters its electronic properties.
Uniqueness
6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric effects. These effects enhance its binding interactions and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H9FN2O2 |
|---|---|
分子量 |
232.21 g/mol |
IUPAC名 |
6-(4-fluorophenyl)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O2/c1-7-14-10(6-11(15-7)12(16)17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17) |
InChIキー |
HVAIZZZZLZBWHF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


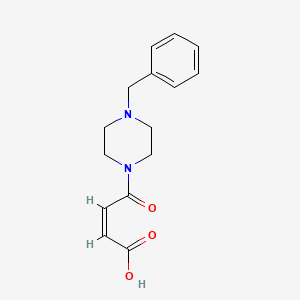
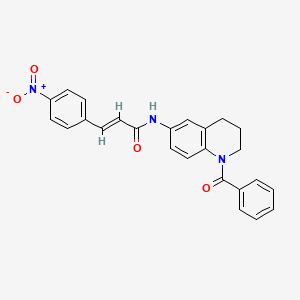
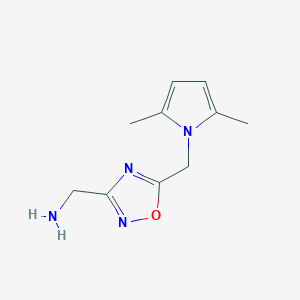

![1-(2,4-Dihydroxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14870311.png)

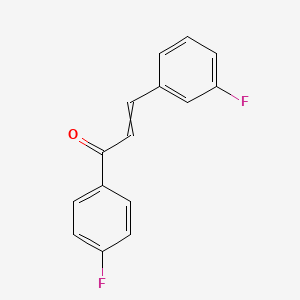
![4-(1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B14870330.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B14870343.png)
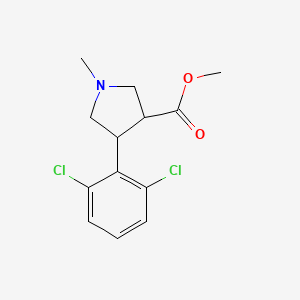
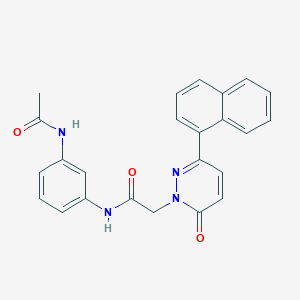
![5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)
![(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B14870379.png)
